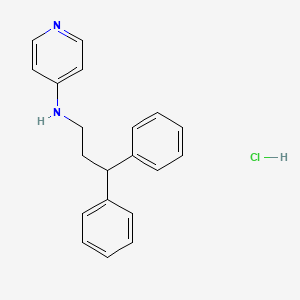

Milverine hydrochloride

Descripción

Mebeverine hydrochloride (C₂₅H₃₅NO₅·HCl) is a quaternary ammonium compound primarily used as an antispasmodic agent to treat irritable bowel syndrome (IBS) and gastrointestinal spasms. Its hydrochloride salt enhances solubility and bioavailability. Structurally, it features a piperidine core with ester and methoxy groups, enabling selective action on smooth muscle cells via muscarinic receptor antagonism and direct myotropic effects .

Propiedades

Número CAS |

29769-70-8 |

|---|---|

Fórmula molecular |

C20H21ClN2 |

Peso molecular |

324.8 g/mol |

Nombre IUPAC |

N-(3,3-diphenylpropyl)pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C20H20N2.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19;/h1-12,14-15,20H,13,16H2,(H,21,22);1H |

Clave InChI |

WQIROGKYJDPOFW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of milverine hydrochloride involves several steps. One common method includes the reaction of 4-pyridinamine with 3,3-diphenylpropyl chloride in the presence of a base to form the desired product . The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

Milverine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Its antibacterial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.

Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects.

Industry: It can be used in the development of new materials and chemical processes

Mecanismo De Acción

The exact mechanism of action of milverine hydrochloride is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit certain enzymes involved in bacterial metabolism .

Comparación Con Compuestos Similares

Piperidine Derivatives

- Meperidine Hydrochloride: A piperidine-derived opioid analgesic (C₁₅H₂₁NO₂·HCl). While both share a piperidine backbone, Meperidine’s lack of ester groups and its opioid receptor affinity result in entirely different pharmacological effects (analgesia vs. antispasmodic action) .

- 3-Methylpiperidine Hydrochloride : A simpler piperidine derivative (C₆H₁₃N·HCl) used in organic synthesis. Unlike Mebeverine, it lacks therapeutic applications but serves as a building block for complex molecules .

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Therapeutic Class |

|---|---|---|---|

| Mebeverine HCl | C₂₅H₃₅NO₅·HCl | 466.0 | Antispasmodic |

| Meperidine HCl | C₁₅H₂₁NO₂·HCl | 283.8 | Opioid Analgesic |

| 3-Methylpiperidine HCl | C₆H₁₃N·HCl | 135.6 | Synthetic Intermediate |

Pharmacological and Functional Comparisons

Antispasmodics vs. Local Anesthetics

- Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl): A local anesthetic targeting sodium channels. While both are hydrochloride salts, Lidocaine’s amide structure and mechanism differ starkly from Mebeverine’s ester-based antispasmodic action .

- Highlights how hydrochloride salts span diverse therapeutic classes .

Central Nervous System Agents

- Milnacipran Hydrochloride (C₁₅H₂₂N₂O·HCl): A serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia. Demonstrates that similar molecular weights (282.8 vs.

Analytical Methodologies

Titrimetric and Spectroscopic Methods

Q & A

Q. What are the critical considerations for optimizing the synthesis of Milverine hydrochloride to ensure reproducibility?

Methodological Answer:

- Reaction Conditions : Optimize stoichiometry, solvent selection (polar aprotic solvents preferred for hydrochloride salt formation), and temperature control to minimize side products.

- Purification : Use recrystallization or column chromatography with monitored eluent ratios (e.g., 3:1 hexane/ethyl acetate) to isolate high-purity Milverine hydrochloride.

- Characterization : Validate identity via -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm), FT-IR (N–H stretches ~3300 cm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Documentation : Follow guidelines for reporting experimental details, including equipment calibration and batch-specific yields, to enable replication .

Q. How should researchers design in vitro assays to evaluate Milverine hydrochloride’s pharmacological activity?

Methodological Answer:

- Cell Models : Select cell lines expressing target receptors (e.g., GPCRs for Milverine’s proposed mechanism). Include positive/negative controls (e.g., known agonists/antagonists).

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC or EC. Triplicate measurements reduce intra-assay variability.

- Solubility : Pre-dissolve Milverine hydrochloride in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Data Validation : Compare results against structurally similar compounds (e.g., Vimirogant hydrochloride’s RORγt inhibition ) to contextualize potency.

Q. What analytical techniques are essential for confirming Milverine hydrochloride’s purity and stability?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., 0.1% TFA in acetonitrile/water). Retention time consistency (±0.2 min) indicates purity.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 385.2) and rule out degradation products.

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH for 6 months) and monitor changes via DSC (melting point ±2°C) .

- Subsampling : Follow protocols to minimize analytical variance, such as homogenizing bulk samples before aliquoting .

Advanced Research Questions

Q. How can conflicting data on Milverine hydrochloride’s pharmacokinetic (PK) properties be resolved?

Methodological Answer:

- Source Analysis : Identify variables causing discrepancies (e.g., animal models: murine vs. primate metabolic rates).

- Experimental Replication : Repeat PK studies with standardized protocols (fasted vs. fed states, IV/PO administration).

- Compartmental Modeling : Use software (e.g., Phoenix WinNonlin) to compare absorption rate constants (k) and half-life (t) across studies .

- Meta-Analysis : Pool data from peer-reviewed studies (exclude outliers via Grubbs’ test) to derive consensus parameters .

Q. What strategies mitigate bias in Milverine hydrochloride’s in vivo efficacy studies?

Methodological Answer:

- Blinding : Assign treatment groups randomly (e.g., block randomization) and conceal identities from handlers.

- Endpoint Selection : Use objective biomarkers (e.g., serum cytokine levels) over subjective behavioral metrics.

- Power Analysis : Calculate sample size (α = 0.05, power = 0.8) to ensure statistical robustness.

- Data Transparency : Publish raw datasets and negative results to counter publication bias .

Q. How can computational modeling improve Milverine hydrochloride’s structure-activity relationship (SAR) analysis?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities to target receptors (e.g., RMSD <2.0 Å for valid poses).

- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Validation : Cross-check predictions with experimental IC values from analogous compounds (e.g., pyridoxine hydrochloride’s SAR in enzymatic assays ).

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Milverine hydrochloride?

Methodological Answer:

- Bioavailability Check : Measure plasma concentrations post-administration to confirm systemic exposure.

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites (e.g., hydroxylated derivatives) that may explain reduced in vivo activity.

- Tissue Penetration : Assess drug levels in target organs (e.g., brain via microdialysis for CNS targets) .

- Model Refinement : Replace immortalized cell lines with primary cells or 3D organoids to better mimic in vivo conditions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.